molecular formula C14H20O2 B1215027 Glutinosone

Glutinosone

Cat. No. B1215027
M. Wt: 220.31 g/mol
InChI Key: AUWWCTMETLOZSD-HEQLZXTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutinosone is a secondary alcohol.

Scientific Research Applications

  • Glucocorticoid Therapy in COVID-19 and Cancers : Glucocorticoids like Glutinosone have critical applications in treating severe infections, allergies, shock, trauma, and pain. Their role in managing severe or critical COVID-19 and advanced-stage solid tumors has been significant, although their usage requires careful adjustment due to potential side effects (Yang & Yu, 2021).

  • Genomic Function of Glucocorticoid Receptor : Research has shown that glucocorticoid receptor polymorphism affects transrepression but not transactivation, which is crucial in understanding the therapeutic effects and limitations of Glutinosone (van den Akker et al., 2006).

  • Effect on Tumor Cells and Chemotherapy Resistance : Glucocorticoids like Glutinosone can induce chemotherapy resistance in various tumor cells, highlighting the need for careful consideration in cancer treatments (Zhang et al., 2006).

  • Pharmacokinetics and Pharmacodynamics : The pharmacokinetics and pharmacodynamics of systemic glucocorticoids, including their effects on inflammation and immune response, are essential for understanding their clinical applications (Czock et al., 2005).

  • Synthesis of Glutinosone : The synthesis of Glutinosone, an antifungal norsesquiterpene from Nicotiana glutinosa, has been described, demonstrating its potential applications in antifungal treatments (Murai et al., 1980).

  • Genetic Determinants of Adverse Metabolic Effects : Research on genetic variants that modulate glucocorticoid effects, including those of Glutinosone, can lead to precision medicine approaches in their usage, especially considering their metabolic side effects (Hu et al., 2021).

properties

Product Name

Glutinosone

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(3R,4S,4aS,6R)-3-hydroxy-4-methyl-6-prop-1-en-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C14H20O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h7,9-10,12,14,16H,1,4-6H2,2-3H3/t9-,10+,12-,14+/m0/s1

InChI Key

AUWWCTMETLOZSD-HEQLZXTPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](CCC2=CC(=O)[C@@H]1O)C(=C)C

Canonical SMILES

CC1C2CC(CCC2=CC(=O)C1O)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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